1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Overview
Description
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole rings are known for their aromatic properties and are found in various biologically active molecules .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives, in general, are known to interact unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
They can activate or stop biochemical pathways, leading to a range of effects .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to yield the desired thiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has various scientific research applications, including:
Comparison with Similar Compounds
1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:
1-(4-methyl-2-phenylthiazol-5-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol: Known for its antimicrobial activity.
1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone: Synthesized via Claisen–Schmidt condensation reaction and used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the allylamino group, which may confer distinct biological and chemical properties compared to other thiazole derivatives .
Properties
IUPAC Name |
1-[4-methyl-2-(prop-2-enylamino)-1,3-thiazol-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-5-10-9-11-6(2)8(13-9)7(3)12/h4H,1,5H2,2-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBUCFVHUZVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC=C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939224 | |
Record name | 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17944-77-3 | |
Record name | Ketone, 2-(allylamino)-4-methyl-5-thiazolyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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